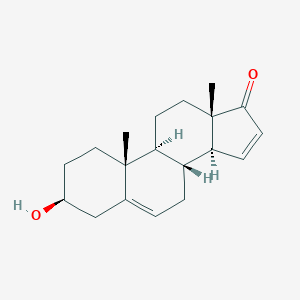

3beta-Hydroxyandrosta-5,15-dien-17-one

説明

3β-Hydroxyandrosta-5,15-dien-17-one (CAS: 17921-63-0) is a steroidal compound with the molecular formula C₁₉H₂₆O₂ and a molecular weight of 286.41 g/mol. It is characterized by a hydroxyl group at the 3β position, conjugated double bonds at positions 5 and 15, and a ketone at position 15. It appears as a white to pale yellow solid with slight solubility in acetonitrile, chloroform, and methanol . This compound is primarily used as a synthetic intermediate in the preparation of Drospirenone, a progestin used in hormonal contraceptives .

Synthesis:

The compound is synthesized from dehydroepiandrosterone acetate (DHEA acetate) via multi-step processes, including:

- Ketal formation for protecting functional groups.

- Bromination using agents like C₅H₅N·HBr·Br₂.

- Dehydrobromination with NaI or Zn dust.

- Deprotection under acidic conditions to yield the final product .

Alternative routes involve bromination followed by ethylene glycol ketal protection and acid-mediated deprotection, achieving a total yield of ~32% .

特性

IUPAC Name |

(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14-decahydrocyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,5-6,13-16,20H,4,7-11H2,1-2H3/t13-,14-,15-,16-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGAZYVFYLADCPH-USOAJAOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1=CCC3C2CCC4(C3C=CC4=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C=CC4=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10453588 | |

| Record name | 3beta-hydroxyandrosta-5,15-dien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17921-63-0 | |

| Record name | 3beta-hydroxyandrosta-5,15-dien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Starting Material and Acetal Formation

The synthesis begins with 3β-acetoxyandrost-5-en-17-one (DHEA acetate), a commercially available steroid derivative. To protect the 17-ketone group, DHEA acetate is converted into its ethylene glycol acetal derivative. This is achieved by reacting DHEA acetate with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, under reflux conditions. The acetal formation proceeds in near-quantitative yield (98–99%), ensuring minimal loss of material at this stage.

Bromination at C16

The protected steroid is then subjected to bromination at the C16 position using pyridinium bromide perbromide in tetrahydrofuran (THF). This reaction selectively introduces a bromine atom at the 16α position, yielding 16α-bromo-3β-acetoxyandrost-5-en-17-one ethylene acetal . The reaction is typically conducted at 0–5°C to avoid over-bromination, achieving a 90% yield. Subsequent treatment with sodium iodide in acetone replaces the bromine with an iodide, facilitating the elimination step.

Dehydrobromination to Form the 15,16-Double Bond

The 16α-iodo intermediate undergoes dehydrohalogenation using potassium tert-butoxide in dimethyl sulfoxide (DMSO) at 40°C. This step eliminates hydrogen iodide, generating the 5,15-diene system. The reaction proceeds with 78% efficiency, producing 3β-acetoxyandrosta-5,15-dien-17-one ethylene acetal . The conjugated diene structure is critical for the compound’s stability and reactivity in subsequent transformations.

Deprotection and Final Hydrolysis

The acetal protecting group at C17 is removed via acid-catalyzed hydrolysis using hydrochloric acid in a methanol-water mixture. This step restores the 17-ketone functionality, yielding 3β-hydroxyandrosta-5,15-dien-17-one (Compound 3a in the original study). The final product is purified via recrystallization from hexane-ethyl acetate, with an overall yield of 54–60% from DHEA acetate.

Table 1: Key Reaction Steps and Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Acetal formation | Ethylene glycol, p-TsOH, reflux | 98–99% |

| Bromination | Pyridinium bromide perbromide, THF, 0°C | 90% |

| Dehydrobromination | KOtBu, DMSO, 40°C | 78% |

| Deprotection | HCl, MeOH/H2O | 95% |

Characterization and Analytical Data

The synthesized compound is rigorously characterized using spectroscopic and chromatographic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Electron ionization (EI-MS) shows a molecular ion peak at m/z 286.4, corresponding to the molecular formula C₁₉H₂₆O₂ . Fragmentation patterns include loss of the hydroxyl group (-17 amu) and cleavage of the diene system.

Infrared (IR) Spectroscopy

Strong absorption bands at 3400 cm⁻¹ (O-H stretch) and 1705 cm⁻¹ (C=O stretch) confirm the presence of hydroxyl and ketone functionalities, respectively.

Comparative Analysis of Synthetic Routes

While the bromination-dehydrobromination method is the most efficient route, alternative pathways have been hypothesized based on analogous steroid syntheses:

Oxidative Cleavage of Side Chains

Studies on 5,7-diene steroids, such as 3β-hydroxyandrosta-5,7-diene-17β-carboxylic acid, utilize oxidative cleavage with ozone or ruthenium tetroxide to modify side chains. While theoretically applicable to 5,15-dienes, these methods remain untested for this specific compound.

Challenges and Optimization Opportunities

化学反応の分析

Reduction Reactions

The C-17 ketone undergoes selective reduction to produce secondary alcohol derivatives:

-

Sodium borohydride (NaBH₄) in methanol at 0-5°C yields 17β-hydroxyandrosta-5,15-dien-3β-ol .

-

Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) achieves complete reduction of both ketone and double bonds.

Mechanistic Insight : The stereochemistry of the 17β-hydroxy product is controlled by steric hindrance from the angular methyl groups .

Oxidation Reactions

The C-3β hydroxyl group can be oxidized to a ketone:

-

Jones reagent (CrO₃/H₂SO₄) in acetone at -10°C converts the hydroxyl to a ketone, forming 3,17-diketo-androsta-5,15-diene.

-

Pyridinium chlorochromate (PCC) in dichloromethane provides milder oxidation with 85% yield .

Application : Oxidation products serve as intermediates for synthesizing anti-inflammatory steroids .

Acetylation and Protection Strategies

The hydroxyl group undergoes protection to enable further transformations:

-

Acetic anhydride (Ac₂O) in pyridine acetylates the C-3β hydroxyl, forming 3β-acetoxyandrosta-5,15-dien-17-one .

-

4-Methoxybenzyl (PMB) ether protection using 4-methoxybenzyl alcohol and BF₃·Et₂O introduces orthogonal protecting groups for multi-step synthesis .

Key Example :

| Reaction Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| PMB protection | 4-MeO-benzyl alcohol, BF₃·Et₂O | 15β-PMB-3β-acetoxy-17-one | 68% |

| Borohydride reduction | NaBH₄, MeOH, 0°C | 17β-hydroxy derivative | 92% |

Conjugate Addition and Diene Modifications

The Δ⁵,¹⁵ diene system participates in regioselective reactions:

-

Epoxidation : Meta-chloroperbenzoic acid (mCPBA) in CH₂Cl₂ forms 5α,6α-epoxide.

-

Diels-Alder reactions : Reacts with maleic anhydride at 80°C to yield bicyclic adducts.

Stereochemical Control : The 15-double bond exhibits higher reactivity due to steric strain .

Organosilyl Derivatization

Silicon-based protecting groups enhance solubility for purification:

-

Dimethylthexylsilyl (TDS) chloride in DMF protects 17β-hydroxy groups, enabling subsequent oxidation steps .

-

Deprotection : Tetrabutylammonium fluoride (TBAF) in THF removes silyl groups quantitatively .

Biocatalytic Modifications

Microbial systems enable selective hydroxylation:

-

*Gibberella zeae * introduces 7α-hydroxyl groups with 71.2% yield, forming 3β,7α-dihydroxy-androsta-5,15-dien-17-one .

-

*Rhizopus arrhizus * catalyzes 11α-hydroxylation for corticosteroid precursors.

Stability and Reaction Optimization

Critical parameters for high-yield transformations:

| Factor | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C for reductions | +15–20% |

| Solvent polarity | THF > CH₂Cl₂ for silylation | +25% |

| Microbial culture pH | 6.8–7.2 for hydroxylation | +30% |

This compound’s versatility in undergoing selective oxidations, protections, and microbial modifications makes it invaluable for steroid pharmacology. Recent advances in organosilyl chemistry and biocatalysis have expanded its utility in synthesizing high-value therapeutic agents .

科学的研究の応用

Chemistry

3beta-Hydroxyandrosta-5,15-dien-17-one serves as a precursor in the synthesis of other steroidal compounds. It undergoes various chemical reactions such as oxidation, reduction, and substitution to produce derivatives with distinct biological activities.

Biology

The compound is studied for its role in hormone regulation and its interactions with steroid hormone receptors. Its unique structure allows it to modulate the activity of these receptors, influencing physiological processes such as muscle growth and metabolism .

Medicine

Research is ongoing to explore its potential therapeutic effects in treating hormone-related disorders. Studies have indicated that derivatives of this compound could be beneficial in hormone replacement therapies and may have applications in performance enhancement due to their anabolic properties .

The biological activity of this compound is primarily mediated through its interaction with androgen receptors. Notable findings include:

- Androgen Receptor Binding : The compound exhibits significant binding affinities to androgen receptors, which is crucial for mediating its physiological effects .

- Potential Therapeutic Applications :

Case Study 1: Inhibition of Cell Proliferation

A study demonstrated that related compounds can inhibit cell proliferation in human keratinocytes and melanoma lines. This suggests potential anti-cancer properties that warrant further exploration .

Case Study 2: Comparative Analysis

Comparative studies with similar steroid compounds revealed distinct anti-proliferative effects on certain cell lines. For example, related compounds inhibited cell colony formation in human melanoma cells while promoting differentiation in leukemia cells .

作用機序

The mechanism of action of 3beta-Hydroxyandrosta-5,15-dien-17-one involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, influencing various physiological processes. The exact molecular targets and pathways are still under investigation, but it is believed to interact with steroid hormone receptors and enzymes involved in steroid metabolism .

類似化合物との比較

Structural and Functional Group Variations

生物活性

3beta-Hydroxyandrosta-5,15-dien-17-one, also known as 3β-hydroxy-5-androsten-17-one, is a steroid compound with significant biological activity primarily related to its interactions with steroid hormone pathways. This article explores the compound's structure, synthesis, biological effects, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula C19H26O2 and is characterized by a hydroxy group at the 3-beta position and a diene configuration between the 5 and 15 positions of the steroid nucleus. This unique structure allows it to interact with androgen receptors, which are critical for various physiological processes including muscle growth, sexual development, and metabolism regulation.

Synthesis

The synthesis of this compound can be achieved through various methods:

- Microbial Hydroxylation : Utilizing microorganisms such as Gibberella zeae to introduce hydroxyl groups at specific positions.

- Chemical Reactions : Involves multi-step organic reactions including hydroxylation of androstadiene derivatives followed by selective modifications using reagents like borohydride.

The biological activity of this compound is primarily mediated through its interaction with androgen receptors. This compound has shown potential in modulating receptor activity, which suggests therapeutic roles in conditions such as hypogonadism and other androgen-related disorders.

Case Studies and Research Findings

- Androgen Receptor Binding : Studies have demonstrated that this compound exhibits significant binding affinities to androgen receptors. This binding is crucial for mediating its physiological effects.

-

Potential Therapeutic Applications :

- Hormonal Imbalances : Research indicates that derivatives of this compound could be beneficial in hormone replacement therapies.

- Performance Enhancement : It is also being explored for its applications in performance-enhancing drugs due to its anabolic properties.

- Comparative Studies : A comparative analysis with similar steroid compounds revealed that this compound has distinct anti-proliferative effects on certain cell lines. For instance, studies have shown that related compounds can inhibit cell proliferation in human keratinocytes and melanoma lines .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3β-Hydroxyandrosta-5,15-dien-17-one?

- Methodological Answer : The compound is synthesized via dehydrogenation of steroidal precursors. Key methods include:

- IBX-mediated dehydrogenation : Dehydroepiandrosterone acetate is treated with IBX (2-iodoxybenzoic acid) in a DMSO-toluene system at 65–70°C for 22 hours, achieving selective Δ¹⁵ double bond formation with yields up to 73% .

- Bromination and oxidation : Bromine in alkaline conditions introduces double bonds, as seen in the synthesis of related Δ⁵,¹⁶-diene derivatives .

- K₂CO₃/O₂-mediated oxidation : Used in methanol-THF systems to generate steroidal dienes under mild conditions .

Q. How is the compound structurally characterized?

- Methodological Answer : Structural elucidation relies on:

- Spectroscopy : IR identifies hydroxyl (3434 cm⁻¹) and carbonyl (1734 cm⁻¹) groups. ¹H/¹³C-NMR confirms stereochemistry (e.g., H-3β at δ 3.50 ppm and Δ⁵,¹⁵ diene signals) .

- X-ray crystallography : Resolves complex stereochemistry, as demonstrated for analogs like 3β,11α-dihydroxy-17a-oxa-D-homoandrost-5-en-17-one .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 286 for C₁₉H₂₆O₂) and fragmentation patterns validate the structure .

Q. What are the key intermediates in its synthesis?

- Methodological Answer : Critical intermediates include:

- 3β-Acetoxy derivatives : Acetylation of hydroxyl groups improves reaction stability (e.g., 3β-acetoxyandrosta-5,16-diene-17-carboxylic acid) .

- Brominated precursors : 16α-bromo-17-ketones enable regioselective modifications via alkaline hydrolysis or zinc dust reduction .

- Carboxylic acid analogs : Used to synthesize bioactive carboxamide derivatives via coupling with cyclohexylamine .

Advanced Research Questions

Q. How can selective oxidation be achieved to synthesize dihydroxy derivatives?

- Methodological Answer : Copper-catalyzed vinylogous aerobic oxidation introduces remote hydroxyl groups. For example, air/O₂ in acetonitrile at 60°C selectively oxidizes Δ¹⁵ double bonds to yield 3β,14β-dihydroxyandrosta-5,15-dien-17-one (55% yield). Regioselectivity is controlled by steric hindrance and catalyst-substrate interactions .

Q. What structural modifications enhance bioactivity or solubility?

- Methodological Answer :

- Carboxamide derivatives : Coupling the 17-carboxylic acid group with amines (e.g., cyclohexylamine) improves solubility and anti-proliferative activity. For example, N-cyclohexyl-3β-hydroxyandrosta-5,16-diene-17-carboxamide shows enhanced cytotoxicity via microtubule stabilization .

- Glucuronidation : Conjugation at the 3β-hydroxyl group (e.g., 3β-hydroxy-5-androsten-17-one 3-glucuronide) increases metabolic stability, critical for in vivo studies .

Q. How can researchers resolve contradictions in spectroscopic or biological data?

- Methodological Answer :

- Analytical cross-validation : Compare NMR data across studies (e.g., H-18 methyl protons at δ 0.8–1.2 ppm) to identify inconsistencies caused by solvent effects or impurities .

- Biological replication : Test anti-proliferative activity using multiple cell lines (e.g., melanoma vs. prostate cancer) to confirm mechanistic specificity. For example, Δ⁵,⁷-diene analogs show varied potency depending on cancer type .

- Reaction optimization : Adjust IBX ratios (1.5:1 molar ratio for Δ¹⁵ selectivity) to minimize byproducts and improve reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。